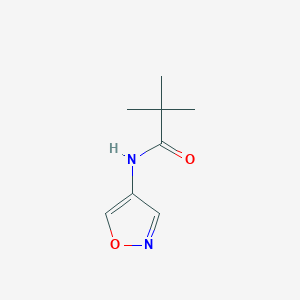

N-(isoxazol-4-yl)pivalamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(1,2-oxazol-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)7(11)10-6-4-9-12-5-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUKJUROMJCXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Isoxazol 4 Yl Pivalamide and Its Analogs

Strategic Approaches to the Isoxazole (B147169) Core Synthesis

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, providing access to a class of heterocycles with significant applications. The primary strategies for forming this ring system involve the combination of a three-atom component with a two-atom component or the cyclization of a linear precursor.

1,3-Dipolar Cycloaddition Reactions for Isoxazole Ring Formation

One of the most powerful and widely utilized methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. mdpi.comnih.govresearchgate.net This reaction typically involves the "clicking" together of a nitrile oxide (a 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene, to form an isoxazole or isoxazoline (B3343090) ring, respectively. researchgate.netresearchgate.net The versatility and efficiency of this approach have made it a popular choice for the synthesis of a diverse array of isoxazole derivatives. nih.gov

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a direct and highly effective method for constructing the isoxazole ring system. mdpi.comrsc.org Nitrile oxides are unstable intermediates that are typically generated in situ from various precursors, including aldoximes, hydroximoyl chlorides, or nitro compounds. mdpi.comnih.govnih.gov

A common method for generating nitrile oxides is the oxidation of aldoximes. nih.gov Reagents such as sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and hypervalent iodine compounds can be employed for this transformation. mdpi.commaynoothuniversity.ie For instance, treatment of an aldoxime with a hypervalent iodine reagent can rapidly produce a nitrile oxide, which then reacts with a terminal alkyne to yield a 3,5-disubstituted isoxazole with high regioselectivity and in high yield. rsc.org Another approach involves the dehydrohalogenation of hydroximoyl chlorides using a base. nih.govnih.gov

The reaction conditions for nitrile oxide-alkyne cycloadditions are often mild, and the reaction tolerates a wide variety of functional groups. organic-chemistry.org This method has been successfully applied in both solution-phase and solid-phase synthesis. nih.gov For example, a solid-phase methodology has been developed where resin-bound alkynes undergo 1,3-dipolar cycloaddition with nitrile oxides to generate isoxazoles. nih.gov

The regioselectivity of the nitrile oxide-alkyne cycloaddition is a key consideration. Typically, the reaction between a nitrile oxide and a terminal alkyne leads to the formation of 3,5-disubstituted isoxazoles. rsc.orgnih.gov However, catalyst-controlled regioselectivity has been demonstrated, allowing for the formation of other isomers. For instance, while copper and N-heterocyclic carbene catalysts can promote the formation of 3,5-disubstituted isoxazoles, ruthenium catalysis can favor the formation of 3,4-disubstituted isoxazoles. maynoothuniversity.ie Intramolecular versions of this reaction can also provide access to isoxazoles with substitution patterns that are challenging to obtain through intermolecular routes. mdpi.com

Table 1: Examples of Nitrile Oxide-Alkyne Cycloadditions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldoxime | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | High | rsc.org |

| Hydroxyimidoyl Chlorides | Terminal Alkyne | Cu/Al2O3 (ball-milling) | 3,5-Disubstituted Isoxazole | Moderate to Excellent | nih.gov |

| Aldoxime | Terminal Alkyne | Chloramine-T | 3,5-Disubstituted Isoxazole | Not specified | maynoothuniversity.ie |

| Resin-bound Alkyne | Nitrile Oxide | Not applicable (Solid Phase) | Disubstituted Isoxazole | Not specified | nih.gov |

| N-propargylbenzimidazole oxime | (Intramolecular) | Bleach/DCM | Tetracyclic Isoxazole | 97 | mdpi.com |

The mechanism of the 1,3-dipolar cycloaddition of nitrile oxides with alkynes has been a subject of theoretical and experimental investigation. researchgate.netnih.gov The reaction can proceed through either a concerted or a stepwise pathway.

In a concerted mechanism , the two new sigma bonds are formed simultaneously in a single transition state. This is often the favored pathway, particularly for reactions that exhibit high stereospecificity. youtube.com

Alternatively, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. researchgate.net Computational studies on the copper(I)-catalyzed cycloaddition of nitrile oxides to alkynes have suggested a nonconcerted mechanism involving metallacycle intermediates. organic-chemistry.org

The specific mechanism can be influenced by factors such as the nature of the reactants, the presence of a catalyst, and the reaction conditions. Understanding the operative mechanism is crucial for predicting and controlling the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

Condensation Reactions for Isoxazole Ring Formation (e.g., Claisen-Schmidt Condensation)

Condensation reactions provide an alternative and classical route to the isoxazole ring. A prominent example is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comnih.gov This method involves the initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

The Claisen-Schmidt condensation can be used to prepare the α,β-unsaturated ketone precursors for isoxazole synthesis. nih.govijbpas.comwikipedia.org In this reaction, an aldehyde or ketone with an α-hydrogen reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The resulting chalcones (α,β-unsaturated ketones) can then be treated with hydroxylamine hydrochloride in an alkaline medium. nih.govijbpas.com The hydroxylamine undergoes a nucleophilic addition to the β-carbon of the unsaturated ketone, followed by cyclization and elimination of water to yield the isoxazole. nih.gov

Table 2: Isoxazole Synthesis via Condensation of Chalcones with Hydroxylamine

| Chalcone (B49325) Precursor | Reagents | Product | Reference |

|---|---|---|---|

| Product of Claisen-Schmidt Condensation | Hydroxylamine hydrochloride, KOH, Ethanol | Substituted Isoxazole | nih.gov |

| Aromatic ketone and aldehyde condensation product | Hydroxylamine hydrochloride, Sodium acetate, Acetic acid | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | researchgate.net |

Skeletal Rearrangement Reactions involving Isoxazole Precursors

Skeletal rearrangements of isoxazoles or their precursors can lead to the formation of other heterocyclic systems. For instance, the photochemical rearrangement of isoxazoles can generate highly reactive ketenimine intermediates. nih.gov This process typically involves the homolysis of the O-N bond upon UV irradiation, leading to an acyl azirine intermediate which then rearranges. nih.gov These ketenimines can be isolated and used as building blocks for the synthesis of other pharmaceutically relevant heterocycles, such as pyrazoles. nih.gov While this is a reaction of isoxazoles rather than a synthesis of them, it highlights the chemical transformations available to this ring system. More directly related to synthesis, rearrangement of oxazole (B20620) precursors can also be a strategy. For example, a novel approach for the skeletal rearrangement of an oxazole into an azepine and pyrrole (B145914) has been developed through a dynamic electrocyclization process, showcasing the potential for ring system interconversion. nih.gov

Alternative Isoxazole Ring Syntheses (e.g., from Furfuraldehyde, Glutaric Acid, Tetrazole)

Beyond the more common methods, several other synthetic routes to the isoxazole ring have been explored, starting from diverse precursors.

From Furfural: Furfural can serve as a starting material for the synthesis of isoxazole derivatives. For example, condensation of 5-(4-nitrophenyl) furan-2-carbaldehyde (derived from furfural) with various aromatic ketones can produce chalcone intermediates, which are then cyclized with hydroxylamine to form isoxazoles. researchgate.net

From Tetrazoles: While less common, synthetic pathways can be envisioned where tetrazoles could be precursors to isoxazole systems, potentially through rearrangement or fragmentation-recombination pathways, though direct examples are not prevalent in the provided search results. Multicomponent reactions are a prominent approach for synthesizing tetrazoles. acs.org

Introduction of the Pivalamide (B147659) Functionality

The introduction of a pivalamide group, characterized by its bulky tert-butyl moiety, onto the isoxazole-4-position is a key synthetic step. This can be achieved through several established chemical transformations.

Direct acylation of a 4-aminoisoxazole (B111107) precursor is the most straightforward method for synthesizing N-(isoxazol-4-yl)pivalamide. This reaction involves the formation of an amide bond between the amino group of the isoxazole ring and the carbonyl group of a pivaloyl source. The most common reagent for this transformation is pivaloyl chloride. atamanchemicals.com

The reaction is typically carried out by treating the substituted 4-aminoisoxazole with pivaloyl chloride in an inert solvent. A base, such as pyridine (B92270) or triethylamine, is generally added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Pivaloyl chloride is a well-established N-acylating agent for amines. atamanchemicals.com

Table 1: General Scheme for Acylation of 4-Aminoisoxazole

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

An alternative, though less direct, pathway involves the use of pivaloyl isothiocyanate. Isothiocyanates are known to be valuable intermediates in synthetic chemistry. rsc.org The reaction of an amine with an acyl isothiocyanate typically yields an acylthiourea derivative.

In this potential two-step approach, 4-aminoisoxazole would first react with pivaloyl isothiocyanate to form an N-pivaloyl-N'-(isoxazol-4-yl)thiourea intermediate. Subsequent desulfurization of this intermediate, using various established methods, would be required to yield the final pivalamide product. This multi-step nature makes it a less common route compared to direct acylation. The synthesis of isothiocyanates themselves can be achieved from primary amines using reagents like carbon disulfide. chemrxiv.orgnih.gov

Modern catalytic methods provide a powerful strategy for forming the C-N amide bond via nucleophilic substitution. This approach typically involves the coupling of a 4-haloisoxazole (e.g., 4-iodo- or 4-bromoisoxazole) with pivalamide. The synthesis of 4-haloisoxazoles can be accomplished through methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov

While traditional nucleophilic aromatic substitution (SNAr) on a haloazole can be challenging, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, are highly effective. This reaction would utilize a palladium catalyst and a suitable ligand to facilitate the coupling between the 4-haloisoxazole and pivalamide, forming the desired N-(isoxazol-4-yl)pivalamide. This methodology is particularly valuable for creating libraries of analogs with diverse substitution patterns on the isoxazole ring. nih.govnih.gov

Table 2: Buchwald-Hartwig Amidation for N-(isoxazol-4-yl)pivalamide Synthesis

| Isoxazole Substrate | Amide Source | Reagents/Conditions | Product |

|---|

Reductive amination is a fundamental method for synthesizing amines from carbonyl compounds, not amides directly. organic-chemistry.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

This strategy is not a direct route to N-(isoxazol-4-yl)pivalamide because the final bond-forming step yields a C-N single bond of an amine rather than an amide linkage. A multi-step sequence could theoretically employ this reaction, for instance, by first synthesizing a 4-(alkylamino)isoxazole via reductive amination and then acylating the resulting secondary amine with pivaloyl chloride. However, this is significantly less efficient than the direct acylation of 4-aminoisoxazole and would not be considered a primary strategy for the synthesis of the target amide.

Green Chemistry Approaches in N-(isoxazol-4-yl)pivalamide Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, focusing on aspects like atom economy, energy efficiency, and the use of safer solvents. nih.goveurekaselect.com These principles are increasingly applied to the synthesis of heterocyclic compounds like isoxazoles. mdpi.compreprints.orgresearchgate.net

A common and effective MCR for producing isoxazole derivatives involves the one-pot, three-component cyclocondensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. researchgate.netresearchgate.netscribd.com This approach can be used to build a 4-functionalized isoxazole ring system. To apply this to the synthesis of N-(isoxazol-4-yl)pivalamide, the MCR could be designed to produce a 4-aminoisoxazole precursor, which could then be acylated in a subsequent step. A more advanced, greener approach would be a sequential one-pot process where, after the formation of the isoxazole ring, pivaloyl chloride is added to the same reaction vessel to acylate the in situ-generated amino group. Such one-pot syntheses simplify reaction protocols and align with the principles of sustainable chemistry. mdpi.compreprints.org The use of ultrasound irradiation is another green technique that can accelerate these reactions, often leading to higher yields in shorter times. mdpi.compreprints.org

Table 3: Representative Three-Component Reaction for Isoxazole Core Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent Examples | Product Type |

|---|

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. abap.co.inresearchgate.net This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy efficiently, resulting in rapid and uniform heating. abap.co.in

In the context of isoxazole synthesis, microwave irradiation has been successfully employed to drive the formation of the isoxazole ring. For instance, the reaction of chalcones with hydroxylamine hydrochloride in the presence of a base can be significantly expedited under microwave irradiation. abap.co.inresearchgate.net While conventional heating methods for this transformation may require several hours, microwave-assisted synthesis can often be completed within minutes. researchgate.net This rapid and efficient heating not only accelerates the reaction rate but can also minimize the formation of byproducts, leading to cleaner reaction profiles and improved product yields. abap.co.in

The choice of solvent is a critical parameter in microwave-assisted synthesis, as it must be able to absorb microwave energy effectively. abap.co.in Solvents like dimethylformamide (DMF) are often used in these reactions. chesci.com The power level of the microwave irradiation is another key parameter that needs to be optimized to ensure efficient reaction completion without causing decomposition of the reactants or products. researchgate.net

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6-8 hours | 6-10 minutes |

| Yield | 58-69% | 67-82% |

Aqueous Reaction Media and Catalysis

The use of water as a solvent in organic synthesis aligns with the principles of green chemistry by offering an inexpensive, non-toxic, and environmentally benign alternative to traditional organic solvents. researchgate.netmdpi.com The synthesis of isoxazole derivatives in aqueous media has been demonstrated to be a viable and efficient strategy. researchgate.netmdpi.comnih.gov

One approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. researchgate.netmdpi.com This method can proceed without the need for a catalyst, offering advantages such as milder reaction conditions, easier work-up procedures, and high yields. researchgate.netmdpi.comnih.gov The reaction is typically carried out by stirring the reactants in water at a moderately elevated temperature, for instance, 50 °C. researchgate.netmdpi.com

In addition to catalyst-free systems, the use of acid catalysts in aqueous media has also been explored for the synthesis of isoxazolone derivatives. Natural and mild acids, such as citric acid found in lemon juice, have been successfully employed to catalyze multicomponent reactions in aqueous environments. arkat-usa.org This approach further enhances the green credentials of the synthesis by utilizing a readily available and biodegradable catalyst.

Indium (III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), a powerful Lewis acid, is another catalyst that has found application in various organic transformations. sigmaaldrich.comsigmaaldrich.com While its direct application in the synthesis of N-(isoxazol-4-yl)pivalamide in aqueous media is not explicitly detailed in the provided context, its properties make it a candidate for such reactions. Indium triflate is known for its stability in the presence of water and its ability to catalyze reactions under mild conditions.

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| None | Reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride | Mild conditions, high yields, easy work-up | researchgate.netmdpi.comnih.gov |

| Citric Acid (from lemon juice) | Acid-catalyzed multi-component reaction for isoxazolone derivatives | Environmentally benign, readily available | arkat-usa.org |

| Indium (III) Trifluoromethanesulfonate | Lewis acid catalysis (general) | Water stable, reusable, mild reaction conditions |

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing chemical reactions through mechanical force (e.g., grinding or milling), represents a solvent-free or low-solvent approach to chemical synthesis. This technique is gaining traction as a green chemistry method due to its potential to reduce solvent waste and energy consumption.

While specific examples of the mechanochemical synthesis of N-(isoxazol-4-yl)pivalamide are not extensively detailed in the provided search results, the broader field of mechanochemistry is recognized as an environmentally friendly synthetic strategy. It is often included in discussions alongside other green chemistry techniques like microwave-assisted synthesis and aqueous synthesis. qau.edu.pk The application of mechanochemistry to the synthesis of isoxazole derivatives is an area of active research, with the potential to offer a more sustainable manufacturing process for this class of compounds.

Reaction Optimization Studies

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure the highest possible yield and purity of the target compound. This process typically involves systematically varying parameters such as temperature, reaction time, solvent, catalyst, and the molar ratio of reactants.

For the synthesis of isoxazole derivatives, optimization studies have been conducted to identify the most effective conditions. For instance, in the synthesis of N-phenacyldibromobenzimidazoles, a variety of base-solvent systems were screened to maximize the yield of the N-alkylation reaction. mdpi.com The progress of these reactions was monitored by techniques like HPLC to determine the conversion of reactants to products. mdpi.com

Similarly, in the development of catalytic systems, different Lewis acids may be tested to find the most efficient one for a particular transformation. nih.gov The amount of base and the reaction temperature are also crucial variables that need to be fine-tuned. For example, in some reactions, conducting the synthesis at a lower temperature can lead to a better yield of the desired product. nih.gov The goal of these optimization studies is to establish a robust and reproducible procedure that can be scaled up for larger-scale production.

| Parameter | Rationale for Optimization | Example |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Screening reactions at different temperatures to maximize yield. nih.gov |

| Solvent | Influences solubility, reactivity, and can participate in the reaction. | Testing various solvents to find the optimal medium. mdpi.com |

| Catalyst | Increases reaction rate and can control selectivity. | Screening different Lewis acids or bases. mdpi.comnih.gov |

| Reactant Ratio | Can affect reaction equilibrium and minimize side reactions. | Varying the molar equivalents of reactants. mdpi.com |

| Reaction Time | Ensures complete conversion without product decomposition. | Monitoring reaction progress over time using techniques like TLC or HPLC. mdpi.com |

Structure Activity Relationships and Biological Activity Mechanisms of N Isoxazol 4 Yl Pivalamide and Its Analogs

Role of the Isoxazole (B147169) Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore that imparts a range of biological activities to the molecules in which it is present. Its unique electronic and structural characteristics allow for diverse interactions with biological targets. The versatility of the isoxazole moiety enables the development of compounds with activities such as anti-inflammatory, antimicrobial, and anticancer properties. Structural modifications to the isoxazole ring system are a common strategy to enhance the pharmacological efficacy and selectivity of these compounds.

Influence of Substituents on the Isoxazole Ring (e.g., Thiazole (B1198619), Coumarin (B35378), Pyridine)

The biological activity of N-(isoxazol-4-yl)pivalamide analogs can be significantly modulated by the introduction of various substituents on the isoxazole ring. The nature and position of these substituents can influence the compound's pharmacokinetic and pharmacodynamic properties.

Coumarin: Hybrid molecules containing both isoxazole and coumarin moieties have been synthesized and evaluated for their biological potential. Coumarins themselves are known for a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, and anticancer activities. When combined with an isoxazole ring, the resulting hybrids can exhibit synergistic or novel biological actions. Research on coumarin-isoxazole hybrids has often focused on their potential as anticancer and anti-inflammatory agents.

Pyridine (B92270): The pyridine ring is another common substituent explored in the design of bioactive isoxazole analogs. The introduction of a pyridine moiety can influence the compound's solubility, polarity, and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. Coumarin-isoxazole-pyridine hybrids have been synthesized and investigated for their antioxidant and anti-inflammatory properties, demonstrating the potential of this combination in developing new therapeutic agents.

Impact of Pivalamide (B147659) Attachment Position and Substituent Modifications

The position of the pivalamide group on the isoxazole ring and any modifications to this substituent are critical determinants of the biological activity of N-(isoxazol-4-yl)pivalamide and its analogs. Structure-activity relationship studies of isoxazole carboxamides reveal that the nature of the amide linkage and the bulkiness and electronic properties of the acyl group play a significant role.

Modifications of the pivaloyl group itself, such as replacing the tert-butyl group with other alkyl or aryl substituents, would be expected to significantly alter the compound's activity. These changes can affect the lipophilicity, steric hindrance, and electronic distribution of the molecule, all of which are key factors in determining its biological profile.

Enzyme Inhibition Profiles and Mechanisms

N-(isoxazol-4-yl)pivalamide and its analogs have been investigated for their ability to inhibit various enzymes, which underlies many of their observed biological activities.

Inhibition of Cholinesterases (e.g., Acetylcholinesterase, Butylcholinesterase)

Several studies have highlighted the potential of isoxazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. Research has shown that certain isoxazole derivatives exhibit moderate inhibitory activity against AChE. For example, a series of arylisoxazole-phenylpiperazines were designed and synthesized, with some compounds showing notable AChE inhibition. Molecular docking studies have suggested that these isoxazole-based inhibitors can interact with the active site of AChE. The specific inhibitory profile of N-(isoxazol-4-yl)pivalamide against cholinesterases would depend on its unique structural features and how they facilitate binding to the enzyme's active site.

Inhibition of Alpha-Amylase and Urease

Alpha-Amylase: Some isoxazole derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in the digestion of carbohydrates. One study on fluorophenyl-isoxazole-carboxamides reported weak inhibitory activity against α-amylase. This suggests that while the isoxazole scaffold has the potential for α-amylase inhibition, the specific substitution pattern is critical for potent activity.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. Several studies have demonstrated that isoxazole derivatives can act as effective urease inhibitors. For instance, curcumin-derived isoxazoles have been synthesized and shown to inhibit urease. In another study, tricyclic isoxazole derivatives exhibited anticryptococcal activity by targeting urease, among other virulence factors. These findings indicate that the isoxazole moiety can be a valuable component in the design of novel urease inhibitors.

Inhibition of Cyclooxygenases (COX-1, COX-2)

A significant area of research for isoxazole derivatives has been their activity as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Several isoxazole-containing compounds have been developed as selective COX-2 inhibitors. The selective inhibition of COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The anti-inflammatory properties of many isoxazole derivatives are attributed to their ability to selectively target the COX-2 enzyme. The substitution pattern on the isoxazole ring and attached aryl groups is crucial for both the potency and selectivity of COX-2 inhibition. For example, the presence of a sulfonylmethyl group at the para position of a phenyl ring attached to the isoxazole was found to be important for potent and selective COX-2 inhibition in one series of compounds.

Table 1: Summary of Enzyme Inhibition by Isoxazole Analogs

| Enzyme Target | Isoxazole Analog Class | Observed Activity |

|---|---|---|

| Cholinesterases (AChE, BChE) | Arylisoxazole-phenylpiperazines | Moderate inhibition |

| Alpha-Amylase | Fluorophenyl-isoxazole-carboxamides | Weak inhibition |

| Urease | Curcumin-derived isoxazoles, Tricyclic isoxazoles | Potent inhibition |

| Cyclooxygenases (COX-1, COX-2) | Various substituted isoxazoles | Often selective COX-2 inhibition |

Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease found in the azurophilic granules of neutrophils. nih.govcaymanchem.com It plays a crucial role in the degradation of invading pathogens as part of the innate immune system. caymanchem.com However, dysregulated HNE activity is implicated in various inflammatory conditions, particularly pulmonary diseases, making it a significant target for therapeutic inhibitors. researchgate.net

Research into HNE inhibitors has explored various chemical scaffolds, including those based on the isoxazole ring. Specifically, a series of isoxazol-5(2H)-one derivatives have been synthesized and identified as potent HNE inhibitors, with some compounds demonstrating activity in the nanomolar range. researchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that the endocyclic carbonyl group at position 5 of the isoxazolone ring is a key feature for activity. Molecular modeling suggests this carbonyl is attacked by the Ser195 residue within the catalytic triad (B1167595) of HNE. researchgate.net

Further modifications to the isoxazol-5(2H)-one scaffold, incorporating a 4-(sulfamoyl)phenyl pivalate (B1233124) fragment—a feature important for the activity of the known HNE inhibitor Sivelestat—led to the development of highly potent inhibitors. researchgate.net This indicates that the isoxazole core can serve as an effective platform for designing novel HNE inhibitors.

| Compound | HNE Inhibitory Activity (IC50) |

|---|---|

| Compound 3a | 19-30 nM |

| Compound 3b | 19-30 nM |

| Compound 3f | 19-30 nM |

| Compound 3g | 19-30 nM |

| Compound 9a | 19-30 nM |

Inhibition of Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.gov Its overexpression in a wide range of human cancers has established it as a key target for cancer therapy. nih.govnih.gov Several synthetic compounds with isoxazole scaffolds have been developed as potent HSP90 inhibitors. nih.gov

One prominent class of inhibitors is based on a 4,5-diarylisoxazole scaffold. Extensive SAR studies on this scaffold led to the discovery of highly potent compounds. nih.gov For instance, N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide (compound 108) demonstrated a high binding affinity for HSP90 with an IC50 of 0.030 μM. nih.gov Its mechanism of action involves the depletion of key signaling client proteins and a corresponding increase in the levels of heat shock proteins HSP70 and HSP27, which is a characteristic marker of HSP90 inhibition. nih.govnih.gov

Another related series, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has also been identified as novel HSP90 inhibitors. nih.govrsc.org The lead compound from this series, (R)-8n, exhibited significant antiproliferative effects against breast cancer cell lines. nih.gov Mechanistic studies in HER2+ HCC1954 cancer cells showed that treatment with (R)-8n led to a significant suppression of HSP90 client oncoreceptors like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4. nih.govrsc.org This inhibition of HSP90 function was further confirmed by the upregulation of HSP70 and the induction of apoptosis. nih.govrsc.org The activity of (R)-8n was also linked to cell cycle arrest at the G2/M phase, ultimately causing dose-dependent cell death. nih.gov

| Compound | Cell Line | Antiproliferative Activity (IC50) |

|---|---|---|

| (R)-8n | MCF7 (ERα+) | Submicromolar |

| (R)-8n | HCC1954 (HER2+) | Submicromolar |

Inhibition of Dihydroorotate Dehydrogenase

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines. nih.govmdpi.com As rapidly dividing cells, such as activated lymphocytes and cancer cells, rely heavily on this pathway, DHODH has become an important target for immunosuppressive and anticancer drugs. nih.govmdpi.com

The isoxazole derivative leflunomide (B1674699) is a well-known disease-modifying antirheumatic drug that functions through the inhibition of DHODH. nih.gov Leflunomide itself is a prodrug that is rapidly converted in vivo to its active metabolite, A77-1726, which is a potent inhibitor of DHODH. nih.gov Studies on recombinant human and rat DHODH have shown that isoxazole derivatives can exhibit species-specific inhibitory activity. For example, A77-1726 is a significantly more potent inhibitor of rat DHODH than human DHODH. nih.gov Kinetic analyses have revealed that A77-1726 acts as a noncompetitive inhibitor with respect to the substrate dihydroorotate. nih.gov

The inhibitory potency of A77-1726 and other isoxazole-based compounds highlights the effectiveness of this scaffold in targeting DHODH for immunomodulation. nih.gov

| Compound | Enzyme Source | Inhibitory Activity (IC50) |

|---|---|---|

| Leflunomide | Rat DHODH | 6.3 µM |

| Leflunomide | Human DHODH | 98 µM |

| A77-1726 | Rat DHODH | 19 nM |

| A77-1726 | Human DHODH | 1.1 µM |

Inhibition of Histone Deacetylases (HDACs)

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. mdpi.comnih.gov This activity plays a critical role in the epigenetic regulation of gene expression. mdpi.com The aberrant function of HDACs is linked to the development of cancer, making them a validated target for anticancer drug development. mdpi.comnih.gov

While many classes of HDAC inhibitors have been developed, including hydroxamic acids and benzamides, research has also explored the use of oxazole-containing structures. mdpi.comnih.gov In one study, an isosteric analog of the natural product and potent HDAC inhibitor largazole (B1674506) was synthesized where the sulfur atom in the thiazole ring was replaced with an oxygen atom to form an oxazole (B20620) ring. nih.gov This substitution of a thiazoline (B8809763) with an oxazole demonstrates that the broader oxazole scaffold can be incorporated into designs for HDAC inhibitors. nih.gov The development of these analogs is part of the ongoing effort to create more potent and selective HDAC inhibitors for therapeutic use. nih.gov

Modulation of Cellular Processes and Signaling Pathways

Immune Response Modulation (e.g., Lymphocyte Proliferation)

Isoxazole derivatives have been shown to possess significant immunomodulatory properties, particularly affecting the proliferation of lymphocytes, which is a key process in the immune response. nih.gov

Several isoxazole-4-carboxamide derivatives have demonstrated inhibitory effects on lymphocyte proliferation. The compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) was found to suppress the proliferation of lymphocytes elicited by mitogens in rats with adjuvant-induced arthritis. nih.gov Similarly, another derivative, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), inhibited phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

Further research on a series of N-{4-[(substituted-benzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidates identified compounds with potent immunosuppressive activity. The derivative MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) exhibited a dose-dependent suppression of PHA-induced PBMC proliferation. nih.gov These findings underscore the potential of the isoxazole scaffold in developing agents that can modulate the immune response by controlling lymphocyte proliferation. nih.govnih.gov

| Compound | Biological Effect | Source |

|---|---|---|

| HWA-486 | Suppressed mitogen-elicited lymphocyte proliferation | nih.gov |

| MO5 | Inhibited PHA-induced PBMC proliferation | nih.gov |

| MZO-2 | Suppressed PHA-induced PBMC proliferation in a dose-dependent manner | nih.gov |

Impact on Pro-inflammatory Mediators (e.g., TNF-α)

Pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), are cytokines that play a central role in initiating and sustaining inflammatory responses. mdpi.comnih.gov The modulation of these mediators is a key strategy in the treatment of inflammatory diseases. nih.gov

Certain isoxazole derivatives have been evaluated for their ability to affect the production of these cytokines. The compound MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) was shown to have an inhibitory effect on the production of TNF-α. nih.gov In another study, the isoxazole derivative MZO-2 was assessed for its impact on lipopolysaccharide (LPS)-induced TNF-α production in whole blood cell cultures. The results indicated that the compound possessed a weak ability to suppress the production of this pro-inflammatory cytokine. nih.gov

These studies suggest that compounds based on the isoxazole structure can influence signaling pathways involved in inflammation by modulating the levels of key mediators like TNF-α. nih.govnih.gov

Induction of Apoptotic Pathways (e.g., Caspases, Fas, NF-κB1)

Research into the biological activities of N-substituted benzamides, a class of compounds to which N-(isoxazol-4-yl)pivalamide belongs, has revealed their capacity to induce apoptosis. Studies using declopramide (B1670142) as a lead compound have shown that at certain concentrations, these molecules can trigger the release of cytochrome c into the cytosol, leading to the activation of caspase-9. nih.gov The apoptotic process induced by these compounds appears to be dependent on a functional caspase-9 activation pathway. nih.gov The involvement of the broad-spectrum caspase inhibitor zVADfmk and the caspase-9 inhibitor zLEDHfmk has been shown to inhibit this apoptosis and improve cell viability. nih.gov

Furthermore, some N-substituted benzamides have demonstrated anti-inflammatory properties through the inhibition of NF-κB (nuclear factor kappa B) activity. nih.gov This inhibition of NF-κB, a key regulator of inflammatory responses, suggests a dual role for these compounds in both apoptosis induction and inflammation modulation. nih.gov

Correction of Protein Processing (e.g., ΔF508-CFTR)

The F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene leads to defective protein folding and processing, resulting in minimal amounts of functional CFTR at the cell surface. nih.gov Small molecules known as correctors have been investigated for their ability to rescue the processing of this mutant protein. One such corrector, VX-809 (lumacaftor), has been shown to improve the processing of ΔF508-CFTR in cultured human bronchial epithelial cells from cystic fibrosis patients. nih.gov This correction enhances chloride secretion, a key function of the CFTR protein. nih.gov

Following correction by VX-809, the ΔF508-CFTR protein exhibits characteristics more akin to the normal protein, including its susceptibility to proteolysis, its residence time in the plasma membrane, and its single-channel open probability. nih.gov In addition to the class of correctors represented by VX-809, isoxazolopyrimidines have also been identified as novel small-molecule correctors of ΔF508-CFTR. nih.gov Several analogues of isoxazolopyrimidines have demonstrated low micromolar potency in increasing halide transport in cells expressing the ΔF508-CFTR mutation. nih.gov

Antimicrobial and Antifungal Activities

The isoxazole moiety is a key pharmacophore present in several commercially available antibacterial drugs, including sulfisoxazole, cloxacillin, dicloxacillin, and sulfamethoxazole. nih.govespublisher.com

Antibacterial Spectrum

Derivatives of isoxazole have demonstrated a range of antibacterial activities. For instance, novel urea and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown inhibitory effects against Bacillus subtilis and Staphylococcus aureus. nih.gov Certain derivatives within this series also exhibited inhibition against Escherichia coli and Pseudomonas aeruginosa. nih.gov Similarly, sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives have displayed antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov

| Compound Class | Bacterial Strains Inhibited |

|---|---|

| Urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |

| Sulfonamide isoxazolo[5,4-b]pyridine derivatives | Pseudomonas aeruginosa, Escherichia coli |

Antifungal Spectrum

Isoxazole derivatives have also been investigated for their antifungal properties. A series of pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against several phytopathogenic fungi. nih.govnih.gov While some pyrazole carboxamides showed notable antifungal activity, an isoxazole pyrazole carboxylate derivative, in particular, exhibited significant activity against Rhizoctonia solani. nih.govnih.gov

Anticancer and Antitumor Activities (in vitro and preclinical)

The isoxazole scaffold is a recurring structural motif in compounds investigated for their anticancer and antitumor properties. espublisher.com These compounds are being explored as small molecule inhibitors in cancer research, with the potential to target various biological pathways involved in cancer cell survival, proliferation, and metastasis. espublisher.com

Phenyl-isoxazole-carboxamide analogues have been tested for their anticancer profiles against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), Hep3B and HepG2 (liver cancer). nih.gov Certain compounds in this series demonstrated noteworthy anticancer activity against Hep3B and MCF-7 cell lines, with one compound showing excellent activity against the HeLa cell line. nih.gov

Other isoxazole derivatives have also shown promise. Isoxazole-piperazine derivatives exhibited strong cytotoxicity against human liver and breast cancer cell lines. mdpi.com The proposed mechanism for these compounds involves the inhibition of the cell survival pathway through hyperphosphorylation and Akt apoptosis, as well as cell cycle arrest via activation of the p53 protein. mdpi.com Furthermore, isoxazole-based chalcones and their dihydropyrazole derivatives have demonstrated excellent antitumor activity against prostate cancer cell lines. mdpi.com

| Compound Class | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| Phenyl-isoxazole–carboxamide analogues | HeLa, MCF-7, Hep3B, HepG2 | Good to excellent anticancer activity against specific cell lines. nih.gov |

| Isoxazole-piperazine derivatives | Human liver and breast cancer cell lines | Strong cytotoxicity. mdpi.com |

| Isoxazole-based chalcones and dihydropyrazole derivatives | Prostate cancer cell line (DU-145) | Excellent antitumor activity. mdpi.com |

Analgesic and Antinociceptive Activities

The isoxazole nucleus is a core component of certain nonsteroidal anti-inflammatory drugs (NSAIDs), such as valdecoxib, a potent COX-2 inhibitor. nih.gov This has prompted research into the analgesic and antinociceptive potential of other isoxazole-containing compounds.

A study involving the synthesis and evaluation of novel 3-substituted-isoxazole-4-carboxamide derivatives revealed that these compounds possess low to moderate analgesic activity. nih.govnih.gov In this study, the analgesic potential was assessed using acetic acid-induced writhing and hot plate tests in mice. nih.govnih.gov One derivative, in particular, showed higher analgesic activity compared to the standard drug, tramadol, in both assays. nih.govnih.gov Further investigation into the mechanism of action suggested that the analgesic effects of some of these isoxazole derivatives are mediated through a non-opioid receptor pathway. nih.govnih.gov

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can involve harsh conditions or the use of hazardous reagents. bohrium.com Future research must prioritize the development of novel and sustainable, or "green," synthetic routes for N-(isoxazol-4-yl)pivalamide. These advanced methodologies aim to enhance reaction efficiency, reduce energy consumption, minimize waste, and align with the principles of green chemistry. nih.govpreprints.org

Key areas for exploration include ultrasound-assisted and microwave-assisted synthesis, which have been shown to accelerate reaction times and improve yields for other isoxazole analogues. nih.govbohrium.com The use of water as a solvent and the development of recyclable catalysts are also critical avenues. bohrium.com Furthermore, multi-component reactions, where three or more reactants combine in a single step, offer a highly efficient and atom-economical approach to constructing the target molecule or its derivatives. nih.govpreprints.org

| Synthetic Approach | Principle | Potential Advantages for N-(isoxazol-4-yl)pivalamide Synthesis | References |

|---|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | Uses high-frequency sound waves to induce acoustic cavitation, accelerating chemical reactions. | Reduced reaction times, milder conditions, improved yields, and lower energy consumption. | bohrium.comnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, and enhanced purity compared to conventional heating. | nih.govbohrium.com |

| Water-Mediated Reactions | Employs water as a safe, non-toxic, and environmentally benign solvent. | Eliminates the need for volatile organic solvents, aligning with green chemistry principles. | bohrium.com |

| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction to form a complex product. | High atom economy, operational simplicity, and rapid access to molecular diversity. | nih.govpreprints.org |

| Photochemical/Electrochemical Synthesis | Uses light or electrical energy to drive chemical transformations. | Offers sustainable and novel reaction pathways for isoxazole ring formation. | researchgate.net |

Advanced Spectroscopic Characterization of Complex Interactions

To understand the therapeutic potential of N-(isoxazol-4-yl)pivalamide, it is crucial to characterize its interactions with biological macromolecules like proteins and nucleic acids. Future work should move beyond basic structural confirmation and employ advanced spectroscopic techniques to elucidate the dynamics and thermodynamics of these complex interactions. rsc.org

Techniques such as fluorescence spectroscopy can be used to study binding affinities and mechanisms, for instance, by observing the quenching of intrinsic tryptophan fluorescence in a target protein upon binding of the compound. Circular dichroism would be invaluable for determining if the compound induces conformational changes in the secondary structure of its biological target. Furthermore, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can provide atomic-level insights into the specific binding site and orientation of N-(isoxazol-4-yl)pivalamide within a protein's active site.

| Spectroscopic Technique | Information Provided | Application to N-(isoxazol-4-yl)pivalamide Research | References |

|---|---|---|---|

| Fluorescence Spectroscopy | Binding affinity (Ka), binding stoichiometry, and quenching mechanism. | Quantifying the strength of interaction with target proteins like enzymes or receptors. | rsc.org |

| Circular Dichroism (CD) | Changes in the secondary and tertiary structure of macromolecules upon ligand binding. | Determining if the compound alters the conformation of its biological target (e.g., protein, DNA). | rsc.org |

| Isothermal Titration Calorimetry (ITC) | Direct measurement of thermodynamic parameters of binding (ΔH, ΔS, Kd). | Providing a complete thermodynamic profile of the molecular interaction. | N/A |

| 2D Nuclear Magnetic Resonance (NMR) | Detailed structural information on the ligand-receptor complex at an atomic level. | Identifying the specific amino acid residues involved in the binding interaction. | N/A |

| Mass Spectrometry (ESI-MS) | Confirmation of complex formation and stoichiometry. | Verifying the formation of a stable complex between the compound and its target. | rsc.org |

Integration of Multiscale Computational Methods for Predictive Modeling

Computational modeling offers a powerful, resource-efficient approach to predict the properties of N-(isoxazol-4-yl)pivalamide and guide its development. nih.gov Future research should integrate a suite of multiscale computational methods to build predictive models for its physicochemical properties, biological activity, and binding behavior.

At the most fundamental level, quantum mechanics methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecule. nih.gov Molecular docking simulations can predict the preferred binding orientation of N-(isoxazol-4-yl)pivalamide within the active site of various potential protein targets, providing a rational basis for its mechanism of action. nih.govnih.gov To study the stability of these interactions over time, Molecular Dynamics (MD) simulations are essential. nih.gov Finally, the development of Quantitative Structure-Activity Relationship (3D-QSAR) models can help identify the key structural features required for potent biological activity, guiding the design of more effective analogues. nih.gov

| Computational Method | Primary Function | Predictive Application for N-(isoxazol-4-yl)pivalamide | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals, and reactivity descriptors. | Predicting sites of metabolic transformation and spectroscopic properties. | nih.gov |

| Molecular Docking | Predicts the binding pose and affinity of a small molecule to a macromolecular target. | Identifying potential biological targets and understanding binding modes. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess complex stability. | Evaluating the stability of the compound-target complex and conformational changes. | nih.gov |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates the 3D properties of molecules with their biological activity. | Guiding the rational design of new derivatives with enhanced potency. | nih.gov |

Exploration of Diverse Biological Targets and Mechanistic Pathways

The isoxazole scaffold is present in compounds with a wide array of pharmacological activities, suggesting that N-(isoxazol-4-yl)pivalamide could interact with numerous biological targets. nih.govespublisher.comnih.gov A crucial future direction is the systematic screening of this compound against a diverse range of targets to uncover its full therapeutic potential. Based on the activities of related isoxazole-containing molecules, potential targets could include cyclooxygenase (COX) enzymes, protein chaperones like Hsp90, and epigenetic regulators such as BRD4. nih.govresearchgate.netnih.gov

Once a primary target is identified, subsequent research must focus on elucidating the precise mechanistic pathway. This involves investigating downstream cellular effects, such as the modulation of key signaling pathways, induction of apoptosis, or arrest of the cell cycle. nih.gov Understanding these mechanisms is fundamental to translating initial findings into viable therapeutic strategies.

| Potential Biological Target Class | Example Target | Associated Therapeutic Area | References |

|---|---|---|---|

| Enzymes | Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | researchgate.net |

| Protein Chaperones | Heat Shock Protein 90 (Hsp90) | Anticancer | nih.gov |

| Epigenetic Regulators | Bromodomain-containing protein 4 (BRD4) | Anticancer (e.g., Leukemia) | nih.gov |

| Kinases | FMS-like tyrosine kinase 3 (FLT3) | Anticancer | nih.gov |

| Transcription Factors | c-Myc | Anticancer | researchgate.net |

| Neuroreceptors | AMPA Receptor | Neurodegenerative Diseases | nih.gov |

Design of Isoxazole-Pivalamide Hybrid Systems for Targeted Applications

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful approach for developing novel compounds with enhanced potency or multi-target activity. nih.govmdpi.com A promising future direction is the design of hybrid systems based on the N-(isoxazol-4-yl)pivalamide scaffold.

By covalently linking this core structure to other known bioactive moieties—such as other heterocycles (e.g., pyrimidine, triazole, oxazole), Schiff bases, or natural product fragments—it may be possible to create novel therapeutics with synergistic effects. nih.govmdpi.comresearchgate.netmdpi.com For example, a hybrid with a known DNA-intercalating agent could be designed for targeted anticancer therapy, while a hybrid with a bacterial cell wall synthesis inhibitor could lead to a new class of antimicrobial agents. This approach allows for the fine-tuning of pharmacological profiles to address specific diseases with greater efficacy and precision. mdpi.com

| Hybrid System Concept | Potential Linked Pharmacophore | Targeted Application | References |

|---|---|---|---|

| Isoxazole-Pivalamide + Heterocycle | Oxazole (B20620), Triazole, Pyrimidine | Multi-target anticancer or antimicrobial agents. | nih.govmdpi.commdpi.com |

| Isoxazole-Pivalamide + Schiff Base | Various substituted Schiff bases | Development of novel antimicrobial agents. | nih.gov |

| Isoxazole-Pivalamide + Natural Product | Coumarin (B35378) moiety | Anti-inflammatory or anticancer agents with novel mechanisms. | mdpi.com |

| Isoxazole-Pivalamide + Aminothiazole | Substituted 2-aminothiazole | Development of potent antitubercular candidates. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.